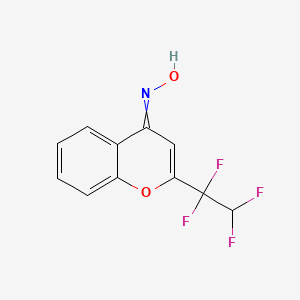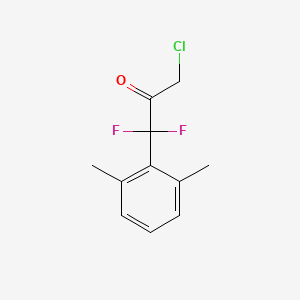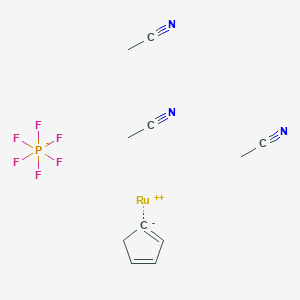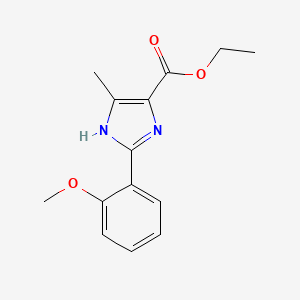methanone](/img/structure/B15148345.png)
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- (3-Chloropropyl)trimethoxysilane
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C17H12ClF3N2O2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-13-8-6-11(7-9-13)14-10-16(25,17(19,20)21)23(22-14)15(24)12-4-2-1-3-5-12/h1-9,25H,10H2 |
InChI Key |
JVDDPTYSLGCIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
![2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B15148284.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B15148297.png)
![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)


![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide](/img/structure/B15148334.png)
![2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B15148338.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15148357.png)
